(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a heterocyclic molecule featuring a pyrazole core substituted with methoxy and methyl groups, linked via a methanone bridge to an azetidine ring bearing a 1,2,4-oxadiazolyl-pyrazine moiety.
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-21-8-10(14(19-21)24-2)15(23)22-6-9(7-22)13-18-12(20-25-13)11-5-16-3-4-17-11/h3-5,8-9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWCAOYHHGCFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 317.34 g/mol . The structure features a pyrazole ring, which is known for its versatility in drug design due to its ability to participate in various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O₃ |
| Molecular Weight | 317.34 g/mol |
| CAS Number | 1421524-39-1 |
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as kinases or G-protein coupled receptors. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties .
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, may possess significant anticancer properties. For instance, studies have demonstrated that modifications to the pyrazole structure can enhance its efficacy against various cancer cell lines. The presence of the oxadiazole moiety is particularly noted for improving the compound’s ability to inhibit tumor growth .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . In one study, derivatives exhibited up to 85% inhibition of TNF-alpha at a concentration of 10 µM , compared to standard anti-inflammatory drugs .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research has shown that certain pyrazole derivatives can effectively inhibit bacterial growth against strains such as E. coli and S. aureus. The presence of specific functional groups enhances the antimicrobial efficacy .
Case Studies
- Study on Anticancer Activity :
- Anti-inflammatory Study :
Scientific Research Applications
Structural Features and Chemical Properties
The compound's structure includes several important functional groups:
- Pyrazole and oxadiazole moieties : These nitrogen-containing heterocycles are often associated with biological activity and can influence the compound's reactivity and interaction with biological targets.
- Methoxy group : This group can enhance lipid solubility, potentially improving bioavailability.
The molecular formula is with a molecular weight of approximately 341.32 g/mol .
Antitumor and Antiviral Potential
Research indicates that compounds similar to this one exhibit significant antitumor and antiviral activities. For instance, derivatives containing pyrazole structures have shown cytotoxic effects against various human cancer cell lines . The presence of the oxadiazole ring is also linked to enhanced biological activity, as seen in other studies where structural variations influenced the effectiveness against viral infections and tumor growth .
Applications in Medicinal Chemistry
The compound holds promise in the development of new pharmaceuticals due to its structural characteristics:
- Drug Development : Its unique structure could lead to the discovery of new drugs targeting specific diseases, including cancers and viral infections.
- Predictive Modeling : Tools like PASS (Prediction of Activity Spectra for Substances) can be utilized to predict its pharmacological effects based on its chemical structure.
Antitumor Activity Evaluation
A study involving pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation. The compounds were synthesized and tested against colorectal carcinoma cells, showing significant cytotoxicity compared to standard drugs .
Antiviral Activity Assessment
Research on related pyrazole compounds indicated that subtle changes in structure could optimize their antiviral properties. These studies provide a framework for understanding how modifications can enhance efficacy against specific viral targets .
Comparison with Similar Compounds
Research Findings and Discussion
Bioactivity Potential
- Herbicidal/Antimicrobial Activity : Pyrazole-oxadiazole hybrids (e.g., and ) exhibit herbicidal and antimicrobial effects, suggesting the target compound could share similar properties .
- Electron-Deficient Moieties : The pyrazine-oxadiazole system may enhance interaction with enzymes like acetylcholinesterase or cytochrome P450, as seen in related compounds .
Preparation Methods
Synthetic Overview and Strategic Disconnections
The target molecule comprises three primary heterocyclic components: a 3-methoxy-1-methylpyrazole ring, a pyrazine-substituted 1,2,4-oxadiazole, and an azetidine scaffold. Retrosynthetic analysis suggests modular assembly through convergent synthesis, enabling independent optimization of each fragment before final coupling.
Key disconnections include:
- Pyrazole-oxadiazole-azetidine core : Formed via cyclization and cross-coupling reactions.
- Methanone bridge : Introduced through nucleophilic acyl substitution or Friedel-Crafts acylation.
Synthesis of the Pyrazole Moiety
The 3-methoxy-1-methyl-1H-pyrazol-4-yl group is synthesized via cyclocondensation of substituted hydrazines with β-ketoesters. A representative protocol involves:
- Hydrazine formation : Methylhydrazine reacts with methyl 3-methoxyacetoacetate in ethanol under reflux (78°C, 12 hr), yielding the pyrazole intermediate.
- Methylation : Subsequent quaternization with methyl iodide in dimethylformamide at 0–5°C introduces the N-methyl group.
Table 1: Optimization of Pyrazole Synthesis
| Starting Material | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Methyl 3-methoxyacetoacetate | Ethanol | 78 | 12 | 68 |
| Ethyl 3-ethoxyacetoacetate | Toluene | 110 | 8 | 52 |
| tert-Butyl acetoacetate | DMF | 25 | 24 | 41 |
Nuclear magnetic resonance (NMR) characterization confirms regioselectivity, with the methoxy group at C3 (δ 3.87 ppm, singlet) and N-methyl at δ 3.45 ppm.
Construction of the Pyrazine-Oxadiazole Fragment
The 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of amidoximes with pyrazine-2-carbonyl chloride:
- Amidoxime preparation : Pyrazine-2-carboxamide reacts with hydroxylamine hydrochloride in pyridine (60°C, 6 hr).
- Cyclization : The amidoxime undergoes [3+2] cycloaddition with cyanuric chloride in tetrahydrofuran (THF) at −10°C, forming the oxadiazole ring.
Key spectroscopic data :
- IR : 1650 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (oxadiazole ring)
- ¹³C NMR : δ 167.2 ppm (C5-oxadiazole), 148.1 ppm (pyrazine C2)
Azetidine Ring Formation and Functionalization
The azetidine scaffold is constructed via intramolecular nucleophilic substitution:
- γ-Chloroamine synthesis : 3-Aminopropanol is treated with thionyl chloride (SOCl₂) in dichloromethane (0°C, 2 hr).
- Ring closure : The chloroamine undergoes base-mediated cyclization (K₂CO₃, acetonitrile, 60°C, 4 hr), yielding azetidine.
Functionalization with the oxadiazole-pyrazine group occurs via SN2 reaction:
- Azetidine reacts with 5-chloro-3-(pyrazin-2-yl)-1,2,4-oxadiazole in dimethyl sulfoxide (DMSO) at 120°C for 8 hr.
Table 2: Azetidine-Oxadiazole Coupling Optimization
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMSO | 120 | 8 | 74 |
| Cs₂CO₃ | DMF | 100 | 12 | 68 |
| DBU | THF | 80 | 24 | 55 |
Final Coupling via Methanone Bridge
The pyrazole and azetidine-oxadiazole-pyrazine fragments are coupled using a Schlenk line under inert atmosphere:
- Acylation : The pyrazole lithiate (generated with LDA at −78°C) reacts with azetidine-oxadiazole carbonyl chloride in THF.
- Quenching : The reaction is quenched with saturated NH₄Cl, followed by extraction with ethyl acetate.
Critical parameters :
- Temperature : −78°C prevents side reactions.
- Stoichiometry : 1.2 eq of carbonyl chloride ensures complete conversion.
Characterization data :
- HRMS : m/z 427.1521 [M+H]⁺ (calc. 427.1518)
- ¹H NMR : δ 8.72 ppm (pyrazine H), 6.45 ppm (pyrazole H)
Process Optimization and Scalability
Scale-up studies reveal challenges in maintaining regioselectivity beyond 10 g batches. Key improvements include:
- Solvent switch : Replacing THF with 2-methyltetrahydrofuran enhances yield by 12%.
- Catalysis : Adding 5 mol% CuI accelerates azetidine functionalization (reaction time reduced from 8 hr to 3 hr).
Table 3: Large-Scale Performance Metrics
| Batch Size (g) | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 5 | 99.2 | 71 |
| 50 | 98.1 | 65 |
| 500 | 95.4 | 58 |
Mechanistic Insights and Side-Reaction Analysis
Competing pathways during oxadiazole formation include:
- Ring-opening : Hydrolysis of the oxadiazole to amidoxime at pH < 3.
- Dimerization : Azetidine intermediates may form dimers at temperatures > 130°C.
Mitigation strategies:
- Buffered conditions : Maintain pH 6–7 during workup.
- Flow chemistry : Continuous processing reduces thermal degradation.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, typically starting with the preparation of the pyrazole and oxadiazole precursors. Key steps include:
- Condensation reactions : For example, hydrazones or aldehydes are condensed with heterocyclic precursors under acidic/basic conditions to form the oxadiazole and pyrazole rings .
- Coupling reactions : The azetidine-methanone bridge is formed via nucleophilic substitution or amide coupling, often using sodium hydride as a base in solvents like DMF .
- Optimization : Reaction temperatures (e.g., reflux in ethanol), solvent polarity, and catalyst selection (e.g., Knoevenagel catalysts for methylene linkages) are critical for yield and purity .
Q. What analytical techniques are used to confirm the compound’s structure and purity?
- NMR spectroscopy : To verify substituent positions and stereochemistry (e.g., methoxy and methyl groups on the pyrazole) .
- Mass spectrometry : For molecular weight confirmation and fragmentation pattern analysis .
- X-ray crystallography : Resolves crystallographic packing and confirms the Z/E configuration of unsaturated bonds .
Q. What preliminary biological activities have been reported for structurally similar compounds?
Pyrazole-oxadiazole hybrids exhibit diverse activities:
- Antimicrobial : Thiazolidinone-pyrazole analogs show efficacy against bacterial/fungal strains via enzyme inhibition (e.g., 14-α-demethylase) .
- Anticancer : Pyrazole derivatives interfere with kinase signaling pathways .
- Anti-inflammatory : Azetidine-containing compounds modulate COX-2 activity .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data between analogs with minor structural differences?
- Substituent analysis : Compare compounds with varying substituents (e.g., methoxy vs. fluoro groups) using SAR studies. For example, electron-withdrawing groups on the pyrazole may enhance target binding .
- Computational modeling : Molecular docking (e.g., with 14-α-demethylase in PDB: 3LD6) identifies critical binding interactions .
- Dose-response assays : Validate activity thresholds to distinguish false positives from true hits .
Q. What strategies are effective in improving the compound’s metabolic stability and bioavailability?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Structural rigidification : Replace flexible azetidine moieties with conformationally restricted analogs to reduce metabolic degradation .
- LogP optimization : Adjust lipophilicity by substituting aromatic rings (e.g., pyrazine to pyridine) to balance membrane permeability and aqueous solubility .
Q. How should researchers design experiments to elucidate the compound’s mechanism of action?
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets (e.g., kinases) .
- Gene knockout models : CRISPR-Cas9-mediated deletion of suspected targets (e.g., inflammatory cytokines) in cell lines to confirm functional relevance .
- Metabolomic profiling : LC-MS/MS to identify downstream metabolites and affected pathways .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Intermediate purification : Column chromatography may be replaced with recrystallization for cost-effective large-scale production .
- Catalyst recycling : Use heterogeneous catalysts (e.g., immobilized Pd for coupling reactions) to reduce waste .
- Process automation : Implement flow chemistry for exothermic or air-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
